molecular formula C14H11FN4OS B6530187 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-76-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6530187
CAS RN: 1019096-76-4
M. Wt: 302.33 g/mol
InChI Key: RCONIGFANFAVAW-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C12H11FN2OS . It has a molecular weight of 250.29 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a pyrazole ring, and a fluorophenyl group . The InChI string is InChI=1S/C12H11FN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.29 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 250.05761231 g/mol, a monoisotopic mass of 250.05761231 g/mol, a topological polar surface area of 70.2 Ų, a heavy atom count of 17, and a complexity of 269 .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesis of F5086-0057 involves a two-step reaction, yielding a fluorinated pyrazole. Molecular docking studies reveal that this compound exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. Given its potential interaction with ERα, F5086-0057 may hold promise as an anti-breast cancer agent .

Antimicrobial Properties

Pyrazoles and their derivatives are known for their antimicrobial activity. F5086-0057 could be explored as a candidate in the fight against bacterial and fungal infections .

Anti-Inflammatory Applications

Inflammation plays a crucial role in various diseases. Pyrazole derivatives have demonstrated anti-inflammatory effects, making F5086-0057 a candidate for further investigation in this area .

Antioxidant Potential

The compound’s structure suggests potential antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .

Cytotoxicity Studies

Researchers could explore F5086-0057’s cytotoxic effects on various cell lines. Understanding its impact on cell viability and apoptosis pathways is essential .

Medicinal Chemistry and Drug Development

Fluorinated compounds, like F5086-0057, are popular in medicinal chemistry due to their stability and enhanced binding affinity. Researchers might investigate its potential as a drug candidate or probe its interactions with specific protein targets .

Future Directions

Future research could focus on exploring the potential therapeutic applications of this compound, given the wide range of biological activities associated with thiazole derivatives .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONIGFANFAVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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